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Compound of Interest

Compound Name: SYBR Green Il

cat. No.: B12393867

SYBR Green Il Gel Staining: Technical Support
Center

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals using SYBR
Green Il for nucleic acid staining in gel electrophoresis.

Frequently Asked Questions (FAQSs)

Q1: Which gel electrophoresis buffers are compatible with SYBR Green 11?

SYBR Green Il is highly compatible with Tris-borate-EDTA (TBE) buffer.[1][2][3][4] For optimal
performance, it is recommended to dilute the SYBR Green Il stock solution in TBE buffer.[1]
The pH of the staining solution should be maintained between 7.5 and 8.0 for the best
sensitivity. While Tris-acetate-EDTA (TAE) buffer is also commonly used for electrophoresis,
TBE is explicitly recommended for SYBR Green Il staining solutions. Information on the direct
compatibility and performance with sodium borate buffer is not readily available in the provided
documentation.

Q2: Can | add SYBR Green Il directly to my agarose gel (pre-casting)?

Yes, you can add SYBR Green Il to the molten agarose before casting the gel. The
recommended final concentration for pre-casting is a 1:10,000 dilution of the stock reagent into
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the molten agarose solution. However, be aware that adding the dye before electrophoresis
can sometimes affect the mobility of the nucleic acids. If you observe altered migration, post-
staining is the recommended alternative. For polyacrylamide gels, post-staining is the
recommended method.

Q3: What is the optimal staining time for my gel?

The optimal staining time can vary depending on the gel type and thickness. For
polyacrylamide gels, a staining time of 10-40 minutes is typically sufficient. For agarose gels,
the recommended time is 20-40 minutes. It is advisable to gently agitate the gel during staining
to ensure even distribution of the dye. No destaining step is required.

Q4: How should | visualize and photograph my SYBR Green Il stained gel?

SYBR Green Il has a primary excitation maximum at 497 nm and a secondary peak at 254 nm.
The fluorescence emission is centered at 520 nm. For visualization, a standard UV
transilluminator at 300 nm can be used, but for greater sensitivity, 254 nm epi-illumination is
recommended. When photographing the gel, it is best to use a specific SYBR Green gel stain
photographic filter for optimal results. Filters designed for ethidium bromide are not suitable.

Q5: Is SYBR Green Il compatible with downstream applications like Northern blotting?

Yes, staining with SYBR Green Il is compatible with the transfer of RNA to membranes for
Northern blot analysis. To ensure efficient transfer and subsequent hybridization, it is
recommended to include 0.1%—0.3% SDS in the prehybridization and hybridization buffers to
remove the dye.

Troubleshooting Guide

This guide addresses common issues encountered during SYBR Green Il staining.

Weak or No Fluorescence Signal
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Possible Cause

Recommended Solution

Incorrect pH of staining buffer

Ensure the pH of the TBE staining buffer is
between 7.5 and 8.0.

Dye precipitation

Vortex the SYBR Green Il stock solution before

dilution to ensure it is fully dissolved.

Insufficient dye concentration

For pre-cast gels, you can try increasing the dye
concentration to 2X (1:5,000 dilution). For post-
staining, ensure the recommended dilution
(1:10,000 for non-denaturing gels, 1:5,000 for

denaturing agarose/formaldehyde gels) is used.

Photobleaching

Protect the staining solution and the stained gel

from light. Store the staining solution in the dark.

Suboptimal imaging conditions

Use a 254 nm epi-illumination source for higher
sensitivity. Use a dedicated SYBR Green
photographic filter.

Smeared Bands

Possible Cause

Recommended Solution

Overloading of nucleic acid

Reduce the amount of RNA or DNA loaded onto
the gel. High concentrations of nucleic acid can

lead to band smearing.

Issues with pre-cast gels

If smearing occurs in a pre-cast gel, switch to

the post-staining method.

Poor gel resolution

For large fragments, consider using a lower

percentage agarose gel to improve resolution.

Running buffer issue

TBE buffer has a higher buffering capacity than
TAE, which can sometimes improve band

resolution.

Altered DNA/RNA Migration
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Possible Cause Recommended Solution

The presence of SYBR Green Il in the gel matrix

Dye interaction in pre-cast gels o ) ]
can affect the migration of nucleic acids.

Reduce the amount of SYBR Green Il used in

High dye concentration _ _
the pre-cast gel to a 0.5X final concentration.

Switch to the post-staining protocol for more

Inconsistent staining
consistent migration patterns.

Quantitative Data Summary

The sensitivity of SYBR Green Il makes it a superior alternative to ethidium bromide for the
detection of RNA and ssDNA.

Detection Limit per

Nucleic Acid Type Gel Type lllumination
Band
Agarose or 254 nm epi- ]
RNA or ssDNA ) ) o As little as 100 pg
Polyacrylamide illumination
Agarose or 300 nm ]
RNA or ssDNA ] ] o As little as 500 pg
Polyacrylamide transillumination
Denaturing
agarose/formaldehyde 254 nm epi-
RNA o ~1ng
or illumination
polyacrylamide/urea
Denaturing
agarose/formaldehyde 300 nm
RNA ~4 ng

or transillumination

polyacrylamide/urea

Experimental Protocols
Post-Electrophoresis Staining Protocol
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e Perform Electrophoresis: Run your RNA or DNA samples on an agarose or polyacrylamide
gel using standard procedures.

e Prepare Staining Solution:

o For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000
dilution of the SYBR Green Il stock solution in TBE buffer (89 mM Tris, 89 mM Boric acid,
1 mM EDTA, pH 8.0).

o For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution in TBE buffer.
o Ensure the pH of the staining solution is between 7.5 and 8.0.
o Stain the Gel:

o Place the gel in a clean plastic container and add enough staining solution to completely
cover the gel.

o Protect the container from light by covering it with aluminum foil or placing it in a dark

area.

o Gently agitate the gel for 10-40 minutes for polyacrylamide gels or 20-40 minutes for
agarose gels.

 Visualize the Gel:
o No destaining is necessary.

o Illuminate the gel using a UV transilluminator (300 nm) or for higher sensitivity, a 254 nm
epi-illuminator.

o Photograph the gel using a SYBR Green photographic filter.

In-Gel Staining (Pre-casting) Protocol for Agarose Gels

e Prepare Molten Agarose: Prepare your desired concentration of agarose in your chosen
running buffer (e.g., TBE or TAE) and heat until the agarose is completely dissolved.
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» Cool the Agarose: Let the molten agarose cool to approximately 60°C.

o Add SYBR Green II: Add SYBR Green Il stock solution to the molten agarose to a final
dilution of 1:10,000 and mix thoroughly.

o Cast the Gel: Pour the agarose solution containing SYBR Green Il into the gel casting tray
with combs and allow it to solidify.

e Run Electrophoresis: Load your samples and run the gel according to your standard
protocol.

¢ Visualize the Gel: Immediately after electrophoresis, visualize the gel using a UV
transilluminator.

Diagrams
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Staining Issue Observed

Weak or No Signal
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Check Dilution Smeared Bands Altered Migration

Overloading? br Resolution? Using Pfe-cast? Using Pre-cast?

Optimize Imaging
(254nm, SYBR Filter)

Reduce Nucleic Acid Load Use Lower % Gel Switch to Post-Staining Reduce Dye in Pre-cast

Issue Resolved

Problem Resolved

Click to download full resolution via product page

Caption: Troubleshooting workflow for common SYBR Green Il staining issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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